

# Technical Support Center: Resolution of DL-3-p-Tolyl-beta-alaninol

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## Compound of Interest

Compound Name: *DL-3-p-Tolyl-beta-alaninol*

CAS No.: 1159826-23-9

Cat. No.: B12318789

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## Executive Summary & Molecule Dashboard

User Context: You are attempting to resolve the racemic mixture of **DL-3-p-Tolyl-beta-alaninol** (also known as 3-amino-3-(4-methylphenyl)propan-1-ol) into its pure enantiomers. This

-amino alcohol is a critical intermediate for various pharmaceutical APIs.

The Challenge:

-amino alcohols are notoriously difficult to resolve due to their hydrophilic nature and the tendency of their diastereomeric salts to form supersaturated oils ("oiling out") rather than defined crystals. Furthermore, the presence of both amine and alcohol functionalities competes during enzymatic acylation.

Molecule Data:

Property	Specification
IUPAC Name	<b>3-amino-3-(4-methylphenyl)propan-1-ol</b>
CAS Number	68208-23-1
Molecular Weight	165.23 g/mol

| Key Functional Groups | Primary Amine (

), Primary Alcohol (

),

-Tolyl ring | | Solubility | Soluble in EtOH, MeOH, DMSO; Low solubility in Hexanes/Et2O |

## Method A: Classical Chemical Resolution (Diastereomeric Crystallization)[1]

Recommendation: This is the robust "workhorse" method for multi-gram to kilogram scale. We recommend using Dibenzoyl-L-tartaric acid (L-DBTA) rather than plain Tartaric acid.

- Why? The benzoyl groups on DBTA provide additional stacking interactions with the -tolyl ring of your substrate, significantly increasing the lattice energy difference between the diastereomers, which promotes crystallization over oiling.

## Step-by-Step Protocol

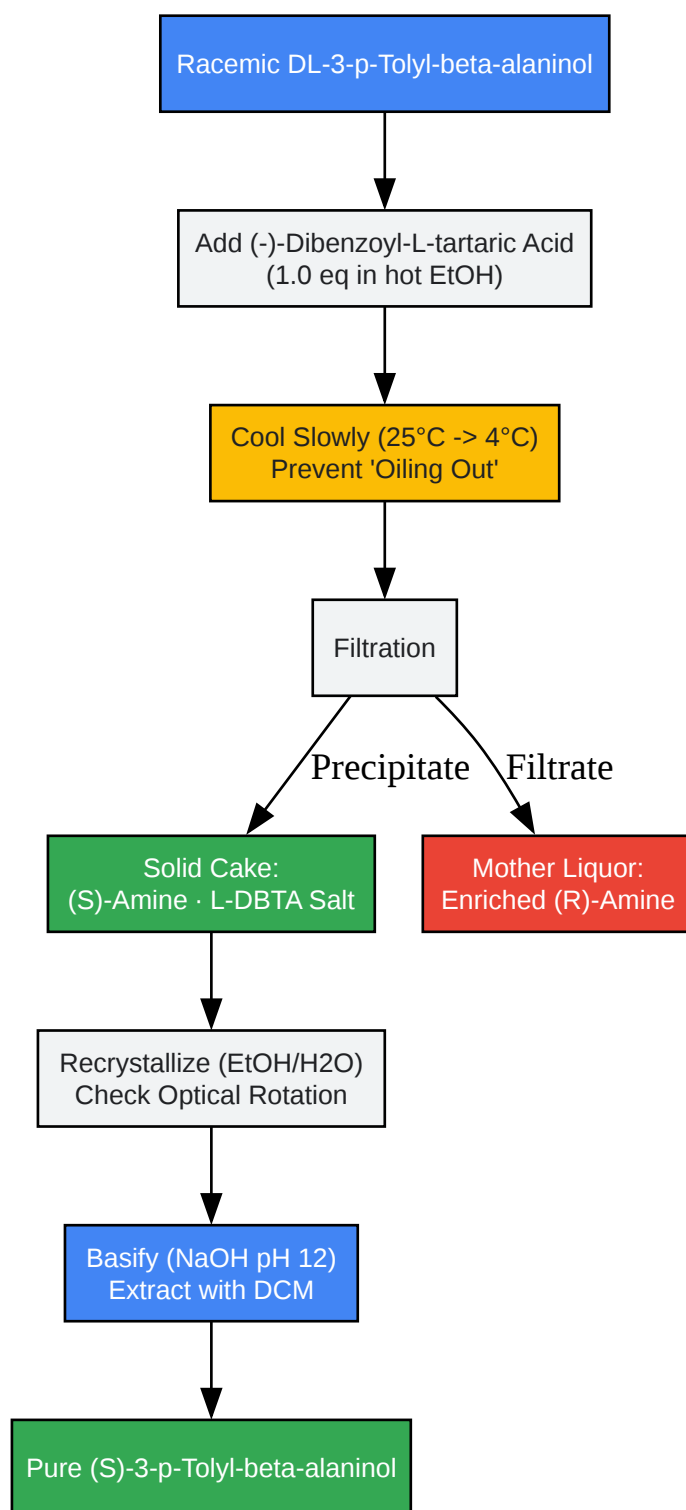
Reagents:

- Racemic **DL-3-p-Tolyl-beta-alaninol** (1.0 eq)
- (-)-Dibenzoyl-L-tartaric acid (anhydrous) (1.0 eq)
- Solvent: Ethanol (Absolute) or MeOH/Water (9:1)

Procedure:

- Dissolution: Dissolve 10 g (60.5 mmol) of the racemic amine in 50 mL of boiling absolute Ethanol.
- Acid Addition: In a separate flask, dissolve 21.6 g (60.5 mmol) of (-)-Dibenzoyl-L-tartaric acid in 60 mL of boiling Ethanol.
- Mixing: Add the hot acid solution to the amine solution slowly with vigorous stirring.
- Nucleation: Allow the mixture to cool to room temperature slowly (over 4–6 hours).
  - Critical Step: If the solution turns cloudy but no crystals form, scratch the glass or add a seed crystal of the salt if available.
- Filtration: Filter the white precipitate. This is the (S)-Amine L-DBTA salt (theoretical prediction; confirmation by XRD/Rotation required).
- Recrystallization: Recrystallize the wet cake from boiling Ethanol/Water (95:5) until constant melting point and optical rotation are achieved.
- Freebasing (Liberation):
  - Suspend the purified salt in Water/DCM (1:1).
  - Add 2M NaOH dropwise until pH > 12.
  - Separate the organic layer, dry over  
  
, and evaporate to yield the chiral amine.

## Workflow Visualization



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Figure 1: Workflow for the classical resolution of p-tolyl-beta-alaninol using Dibenzo-L-tartaric acid.

## Method B: Enzymatic Kinetic Resolution (Green Alternative)

Recommendation: Use *Candida antarctica* Lipase B (CAL-B) (commercial name: Novozym 435).

- Mechanism: The lipase selectively catalyzes the
  - acylation of the
  - enantiomer (typically) using an ester as the acyl donor. The
  - enantiomer remains as the free amine.
- Selectivity Note: While lipases act on esters, with amino alcohols in organic solvents, chemoselectivity favors the nucleophilic amine, resulting in an amide.

### Step-by-Step Protocol

Reagents:

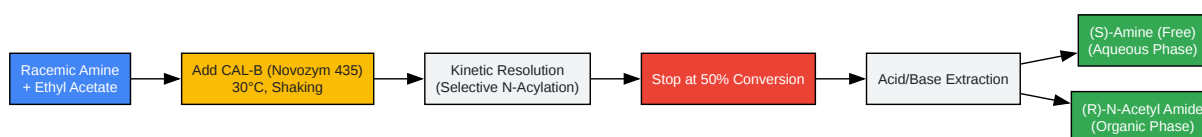
- Racemic Amine (1.0 eq)[1][2]
- Novozym 435 (immobilized CAL-B) (10-20% w/w relative to substrate)
- Ethyl Acetate (Solvent & Acyl Donor) or Isopropyl Acetate

Procedure:

- Setup: Dissolve 1.0 g of racemic amine in 20 mL of dry Ethyl Acetate.
- Catalysis: Add 100 mg of Novozym 435 beads.
- Incubation: Shake at 30°C at 200 rpm.
- Monitoring: Monitor by HPLC every 2 hours. Look for the formation of the
  - acetylated product.

- Termination: Stop the reaction when conversion reaches exactly 50% (theoretical maximum yield for resolution).
- Workup (Separation):
  - Filter off the enzyme beads (can be reused).
  - Acid Extraction: Wash the Ethyl Acetate solution with 1M HCl.
    - Aqueous Layer: Contains the unreacted (S)-Amine (protonated). Basify and extract to recover.[3]
    - Organic Layer: Contains the (R)-N-Acetyl-amide. Hydrolyze with 6M HCl (reflux) to recover the (R)-amine.

## Workflow Visualization



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Figure 2: Enzymatic kinetic resolution pathway using CAL-B.

## Analytical Validation (HPLC Method)

You cannot rely on optical rotation alone for process development. Use Chiral HPLC.

Parameter	Condition
Column	Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm)
Mobile Phase	Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate	0.5 - 1.0 mL/min
Detection	UV @ 254 nm (detects the p-tolyl chromophore)
Temperature	25°C

## Troubleshooting & FAQ

### Q1: The salt solution turned into a thick oil instead of crystals. What happened?

Diagnosis: This is the "Oiling Out" phenomenon, common with amino alcohol tartrates. It occurs when the salt separates as a supercooled liquid before crystallizing. Fix:

- Reheat the mixture until the oil dissolves.
- Add Seeding Crystals: If you have any solid, add it at the cloud point.
- Change Solvent: Add a small amount of Isopropanol or reduce the water content.
- Vigorous Stirring: Stir rapidly during the cooling phase to induce nucleation.

### Q2: My yield is low (<20%) after recrystallization.

Diagnosis: You likely used too much solvent, or the solubility difference between the diastereomers is low in pure Ethanol. Fix:

- Concentrate the mother liquor to half volume and cool again to harvest a second crop.
- Switch to the Pope-Peachey Method: Use 0.5 eq of L-DBTA and 0.5 eq of HCl. This forces the less soluble diastereomer (DBTA salt) to precipitate while the more soluble enantiomer remains as the hydrochloride salt in solution.

### Q3: In the enzymatic method, the reaction stopped at 30% conversion.

Diagnosis: Product inhibition or enzyme deactivation. Fix:

- Acyl Donor: Ensure you are using a large excess of Ethyl Acetate (using it as solvent is best).
- Water Activity: CAL-B requires trace water to function, but too much leads to hydrolysis. Ensure solvents are dried over molecular sieves, but the enzyme itself is not "bone dry."

### Q4: How do I determine the absolute configuration (R vs S)?

Technical Insight: Generally, for

-amino alcohols:

- L-DBTA tends to crystallize with the (S)-amine.
- CAL-B tends to acetylate the (R)-amine.
- Validation: You must confirm this via X-ray crystallography of the salt or by comparing the optical rotation with literature values for analogous p-tolyl compounds.

## References

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  - [3-Amino-3-\(4-methylphenyl\)propan-1-ol Properties](#).<sup>[5]</sup> ChemBK.

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